FAAH Inhibitory Potency: CAS 852934-03-3 vs. Clinical-Stage Carbamate Inhibitor URB597
In a fluorogenic assay using human recombinant FAAH with AMC-AA as substrate (10 min preincubation, 2 hr substrate incubation), 2-chloro-N-cyclohex-1-en-1-yl-N-(2-methoxyethyl)acetamide exhibited an IC₅₀ of 4.16 × 10⁴ nM (41.6 µM) [1]. In contrast, the well-characterized carbamate FAAH inhibitor URB597 (CAS 546141-08-6) demonstrates an IC₅₀ of 4.6 nM against human FAAH under comparable recombinant enzyme conditions [2]. This represents an approximately 9,000-fold difference in potency. The chloroacetamide compound is therefore not a high-potency FAAH inhibitor and is more appropriately classified as a low-affinity covalent probe or a starting scaffold for structure-activity relationship (SAR) exploration rather than a tool compound for in vivo FAAH inhibition [3].
| Evidence Dimension | FAAH IC₅₀ (human recombinant enzyme, fluorogenic assay) |
|---|---|
| Target Compound Data | IC₅₀ = 4.16 × 10⁴ nM (41.6 µM) |
| Comparator Or Baseline | URB597: IC₅₀ = 4.6 nM (human recombinant FAAH) |
| Quantified Difference | ~9,000-fold lower potency for CAS 852934-03-3 vs. URB597 |
| Conditions | Target: AMC-AA substrate, 10 min preincubation, 2 hr incubation, fluorometric detection; Comparator: recombinant human FAAH, similar fluorogenic substrate conditions |
Why This Matters
This ~9,000-fold potency differential defines the compound's appropriate use case: it is a low-affinity covalent ligand suitable for biochemical assay development and covalent fragment-based screening, not a high-potency pharmacological probe.
- [1] BindingDB. BDBM50593777 / CHEMBL5185868. IC₅₀ = 4.16E+4 nM for human recombinant FAAH. Curated by ChEMBL, University of Bari Aldo Moro. View Source
- [2] Kathuria S, et al. Modulation of anxiety through blockade of anandamide hydrolysis. Nat Med. 2003;9(1):76-81. URB597 IC₅₀ = 4.6 nM against human recombinant FAAH. View Source
- [3] Ahn K, Johnson DS, Cravatt BF. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opin Drug Discov. 2009;4(7):763-784. Context for FAAH inhibitor potency ranges. View Source
